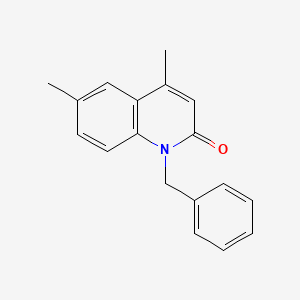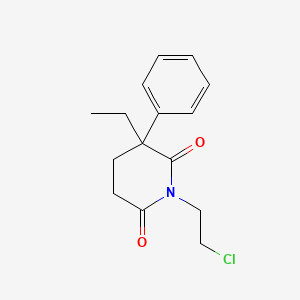
1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chloroethyl group, an ethyl group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione typically involves the reaction of piperidine derivatives with chloroethyl compounds under controlled conditions. One common method involves the alkylation of piperidine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
科学研究应用
1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets within cells. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect cellular functions. These interactions can result in the inhibition of enzyme activity, disruption of DNA replication, or induction of apoptosis in certain cell types.
相似化合物的比较
Similar Compounds
- 1-(2-Chloroethyl)-3-methyl-3-phenylpiperidine-2,6-dione
- 1-(2-Chloroethyl)-3-ethyl-3-(4-methylphenyl)piperidine-2,6-dione
- 1-(2-Chloroethyl)-3-ethyl-3-(4-chlorophenyl)piperidine-2,6-dione
Uniqueness
1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the 2-chloroethyl group allows for specific interactions with nucleophiles, making it a valuable compound for targeted chemical modifications and studies.
属性
CAS 编号 |
61327-85-3 |
|---|---|
分子式 |
C15H18ClNO2 |
分子量 |
279.76 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C15H18ClNO2/c1-2-15(12-6-4-3-5-7-12)9-8-13(18)17(11-10-16)14(15)19/h3-7H,2,8-11H2,1H3 |
InChI 键 |
PWBKPDDUSCRRDB-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCC(=O)N(C1=O)CCCl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


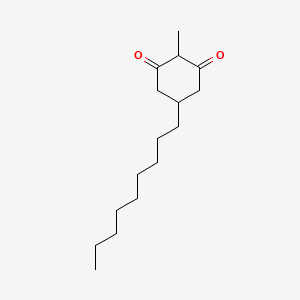

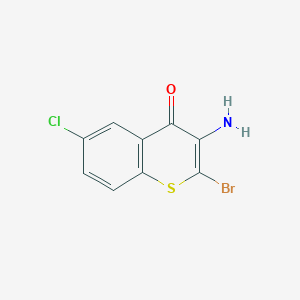
![Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide](/img/structure/B14589937.png)
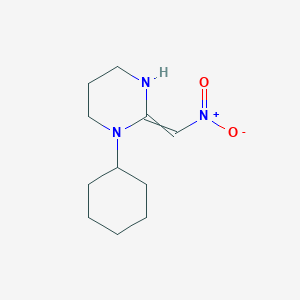


![Bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid](/img/structure/B14589953.png)
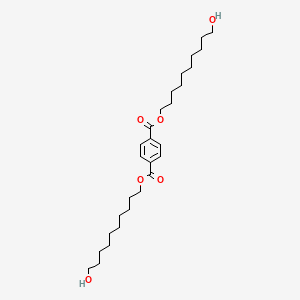
![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)

